4-Chloro-3-methylphenyl 4-methylbenzene-1-sulfonate
Description
4-Chloro-3-methylphenyl 4-methylbenzene-1-sulfonate is an organosulfur compound featuring a sulfonate ester group. Its structure consists of a 4-methylbenzenesulfonyl group linked to a 4-chloro-3-methylphenyl moiety via an oxygen atom. The electron-withdrawing chloro and methyl substituents on the aromatic rings influence its electronic properties, solubility, and reactivity, making it a candidate for further structural and functional studies .
Properties
CAS No. |
599-85-9 |
|---|---|
Molecular Formula |
C14H13ClO3S |
Molecular Weight |
296.8 g/mol |
IUPAC Name |
(4-chloro-3-methylphenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H13ClO3S/c1-10-3-6-13(7-4-10)19(16,17)18-12-5-8-14(15)11(2)9-12/h3-9H,1-2H3 |
InChI Key |
CGPJEKIQZSYWLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-methylphenyl 4-methylbenzene-1-sulfonate typically involves the sulfonation of 4-Chloro-3-methylphenol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors which allow for better control of reaction parameters and improved safety. The use of automated systems ensures consistent quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylphenyl 4-methylbenzene-1-sulfonate undergoes various types of chemical reactions including:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of the chloro group with a nucleophile.
Electrophilic Aromatic Substitution: The methyl groups on the benzene rings can undergo reactions such as nitration, sulfonation, and halogenation.
Oxidation: The methyl groups can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under controlled conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed
Nucleophilic Aromatic Substitution: Products include substituted phenyl sulfonates.
Electrophilic Aromatic Substitution: Products include nitro, sulfo, and halo derivatives.
Oxidation: Products include carboxylic acids and their derivatives.
Scientific Research Applications
4-Chloro-3-methylphenyl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylphenyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chloro and methyl groups can also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
4-[(1E)-3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl] phenyl 4-methylbenzene-1-sulfonate
- Structural Features : Contains a chalcone (α,β-unsaturated ketone) group attached to the sulfonate ester.
- Properties: Exhibits nonlinear optical (NLO) properties due to extended π-conjugation. Computational studies reveal a planar geometry, enhancing intramolecular charge transfer .
Cyclopropyl 4-methylbenzene-1-sulfonate
2-Chloro-1-(chloromethyl)ethyl 4-methylbenzene-1-sulfonate
- Structural Features : Aliphatic chloro and chloromethyl substituents.
- Properties : Higher density (1.348 g/cm³) and boiling point (436.8°C predicted) compared to the target compound, attributed to increased halogen content. Safety data highlight acute toxicity risks, a concern absent in the less-halogenated target compound .
2-Aminoanilinium 4-methylbenzenesulfonate
- Structural Features: Ionic salt with a protonated 2-aminoanilinium cation.
- Properties : Enhanced solubility in polar solvents due to ionic character. Crystal packing dominated by N–H⋯O and O–H⋯O hydrogen bonds, unlike the hydrophobic interactions in the neutral sulfonate ester .
Comparative Data Table
Reactivity and Stability
- Electrophilic Susceptibility : The 4-chloro-3-methylphenyl group in the target compound enhances resistance to electrophilic substitution compared to unsubstituted analogues.
- Hydrolytic Stability: Sulfonate esters like cyclopropyl 4-methylbenzene-1-sulfonate are prone to hydrolysis under basic conditions, whereas ionic salts (e.g., 2-aminoanilinium sulfonate) exhibit greater stability in aqueous media .
- Thermal Decomposition : Halogenated derivatives (e.g., 2-chloro-1-(chloromethyl)ethyl sulfonate) decompose at higher temperatures, releasing toxic gases like HCl .
Biological Activity
4-Chloro-3-methylphenyl 4-methylbenzene-1-sulfonate, also known as a sulfonate ester, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of 4-Chloro-3-methylphenyl 4-methylbenzene-1-sulfonate can be represented as follows:
This compound features a chlorinated aromatic ring and a sulfonate group, which are critical for its biological interactions.
Biological Activity Overview
The biological activities of sulfonate esters, including 4-Chloro-3-methylphenyl 4-methylbenzene-1-sulfonate, can be categorized into several key areas:
- Antimicrobial Activity : Sulfonates are known for their antimicrobial properties. Studies have shown that related compounds exhibit significant activity against various bacterial strains.
- Anticancer Properties : Certain sulfonate derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential for anticancer drug development.
- Enzyme Inhibition : Some sulfonates act as inhibitors of specific enzymes, which can be leveraged in therapeutic applications.
The mechanisms through which 4-Chloro-3-methylphenyl 4-methylbenzene-1-sulfonate exerts its biological effects include:
- Interaction with Cellular Targets : The sulfonate group can interact with proteins and enzymes, altering their activity and influencing cellular pathways.
- Induction of Apoptosis : Compounds in this class may induce apoptosis in cancer cells by modulating key apoptotic pathways.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various sulfonate compounds against pathogenic bacteria. Results indicated that compounds similar to 4-Chloro-3-methylphenyl 4-methylbenzene-1-sulfonate exhibited minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Activity
In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced significant cell death at concentrations above 25 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
| Compound Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 90 |
| 25 | 60 |
| 50 | 30 |
Enzyme Inhibition
Research into enzyme inhibition showed that the compound inhibited specific deubiquitinating enzymes (DUBs), which are crucial in regulating protein degradation pathways. The IC50 values for inhibition were determined to be below 30 µM, indicating potent activity .
Q & A
Q. What are the recommended synthetic routes for 4-chloro-3-methylphenyl 4-methylbenzene-1-sulfonate, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting 3-chloro-4-methylphenol with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions. Optimization factors include:
- Temperature : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis of the sulfonyl chloride) .
- Solvent : Use aprotic solvents like dichloromethane or tetrahydrofuran to enhance reactivity.
- Catalyst : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate esterification .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity.
Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Expect aromatic proton signals at δ 7.2–7.8 ppm (split due to substituents). The methyl groups on the phenyl rings appear as singlets at δ 2.4–2.6 ppm .
- ¹³C NMR : Sulfonate carbons resonate at δ 110–120 ppm, while aromatic carbons appear at δ 120–140 ppm .
- HPLC : Use a C18 column with methanol/water (65:35) mobile phase and UV detection at 254 nm. Retention time should align with standards; adjust pH to 4.6 with sodium acetate buffer for peak symmetry .
- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ or [M–H]⁻ ions matching the molecular weight (C₁₄H₁₃ClO₃S, MW 296.76).
Q. How should researchers assess the compound’s stability under different storage and experimental conditions?
Methodological Answer:
- Hydrolytic Stability : Conduct accelerated degradation studies in aqueous buffers (pH 2–9) at 40°C for 48 hours. Monitor via HPLC for sulfonate ester breakdown into phenol and sulfonic acid .
- Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>200°C expected for aromatic sulfonates).
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation. Test under UV light (254 nm) for 24 hours and compare HPLC profiles .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of the sulfonate ester group in cross-coupling or substitution reactions?
Methodological Answer: The sulfonate group acts as a leaving group in SN2 reactions. Key considerations:
- Nucleophile Strength : Use strong nucleophiles (e.g., Grignard reagents or amines) in polar aprotic solvents (DMF, DMSO).
- Steric Effects : The 3-methyl and 4-chloro substituents on the phenyl ring may hinder nucleophilic attack; computational modeling (DFT) predicts transition-state geometries .
- Competing Pathways : Monitor for elimination byproducts (e.g., sulfonic acid derivatives) via LC-MS when using bulky bases .
Q. How can computational chemistry aid in predicting the compound’s interactions with biological targets or materials?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model binding affinity with enzymes (e.g., sulfotransferases). The chloro and methyl groups may enhance hydrophobic interactions .
- MD Simulations : Simulate stability in lipid bilayers to assess membrane permeability (logP ~3.5 predicted via ChemAxon).
- QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values for Cl and CH₃) with observed biological activity .
Q. How should researchers resolve contradictions in reported reaction yields or biological activity data?
Methodological Answer:
- Reproducibility Checks : Standardize solvents, catalysts, and temperature across labs. For example, trace moisture in reactions can hydrolyze sulfonyl chlorides, leading to yield discrepancies .
- Purity Validation : Compare NMR and HPLC data with independent sources. Impurities from incomplete purification (e.g., residual 3-chloro-4-methylphenol) may skew bioactivity assays .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate dataset variability. If biological results conflict, validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
